3-methyl-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The molecular formula of this compound is C9H11NS, and it has a molecular weight of 165.26 g/mol .
Mechanism of Action
Target of Action
Benzothiazine derivatives are known to exhibit excellent biological and pharmaceutical activities .
Mode of Action
It’s known that benzothiazine derivatives have several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .
Biochemical Pathways
Benzothiazine derivatives are known to be potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic compounds .
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazine derivatives, which include this compound, have been known to exhibit excellent biological and pharmaceutical activities . They have been found to be potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic compounds .
Cellular Effects
Benzothiazine derivatives have been found to have substantial antibacterial activities against different microorganisms . This suggests that they may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzothiazine derivatives can engage in various types of reactions such as N-alkylation, electrophilic substitution, nitrating . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazine derivatives. These products can exhibit different biological activities and properties .
Scientific Research Applications
3-methyl-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a building block for various chemical processes
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3,4-dihydro-2H-1,2,4-benzothiadiazine: Exhibits antifungal properties.
1,4-benzothiazine derivatives: Various derivatives have been synthesized with different biological activities .
Uniqueness
3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZAVQYAIEYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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